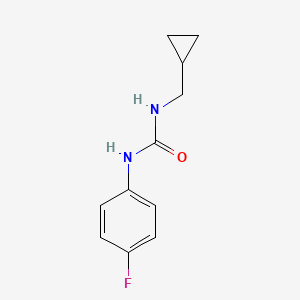
1-(Cyclopropylmethyl)-3-(4-fluorophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Cyclopropylmethyl)-3-(4-fluorophenyl)urea, also known as CFTR inhibitor, is a chemical compound that has been extensively studied for its potential therapeutic applications in cystic fibrosis (CF). CF is a genetic disorder that affects the respiratory, digestive, and reproductive systems. CFTR (cystic fibrosis transmembrane conductance regulator) is a protein that regulates the transport of chloride ions across cell membranes. CFTR inhibitors such as 1-(Cyclopropylmethyl)-3-(4-fluorophenyl)urea have been shown to increase the activity of CFTR, which can potentially alleviate the symptoms of CF.
Mécanisme D'action
1-(Cyclopropylmethyl)-3-(4-fluorophenyl)urea inhibitors such as 1-(Cyclopropylmethyl)-3-(4-fluorophenyl)urea work by binding to the 1-(Cyclopropylmethyl)-3-(4-fluorophenyl)urea protein and stabilizing its open state, which allows for the transport of chloride ions across cell membranes. This can potentially alleviate the symptoms of CF by increasing the activity of 1-(Cyclopropylmethyl)-3-(4-fluorophenyl)urea.
Biochemical and Physiological Effects:
Studies have shown that 1-(Cyclopropylmethyl)-3-(4-fluorophenyl)urea inhibitors such as 1-(Cyclopropylmethyl)-3-(4-fluorophenyl)urea can increase the activity of 1-(Cyclopropylmethyl)-3-(4-fluorophenyl)urea, which can potentially alleviate the symptoms of CF. In addition, 1-(Cyclopropylmethyl)-3-(4-fluorophenyl)urea inhibitors have also been shown to have potential applications in other diseases such as polycystic kidney disease and secretory diarrhea.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(Cyclopropylmethyl)-3-(4-fluorophenyl)urea in lab experiments include its well-established synthesis method and its potential therapeutic applications in CF and other diseases. However, the limitations include the need for further studies to fully understand its mechanism of action and potential side effects.
Orientations Futures
For research on 1-(Cyclopropylmethyl)-3-(4-fluorophenyl)urea include further studies on its mechanism of action and potential side effects, as well as its potential applications in other diseases. In addition, research on 1-(Cyclopropylmethyl)-3-(4-fluorophenyl)urea inhibitors in general is ongoing, with the aim of developing more effective therapies for CF and other diseases.
Méthodes De Synthèse
The synthesis of 1-(Cyclopropylmethyl)-3-(4-fluorophenyl)urea involves the reaction of 4-fluoroaniline with cyclopropylcarbinol to form the corresponding amine, which is then reacted with isocyanate to yield the final product. The synthesis method has been well-established and is reproducible.
Applications De Recherche Scientifique
1-(Cyclopropylmethyl)-3-(4-fluorophenyl)urea has been extensively studied for its potential therapeutic applications in CF. 1-(Cyclopropylmethyl)-3-(4-fluorophenyl)urea inhibitors have been shown to increase the activity of 1-(Cyclopropylmethyl)-3-(4-fluorophenyl)urea, which can potentially alleviate the symptoms of CF. In addition, 1-(Cyclopropylmethyl)-3-(4-fluorophenyl)urea inhibitors have also been studied for their potential applications in other diseases such as polycystic kidney disease and secretory diarrhea.
Propriétés
IUPAC Name |
1-(cyclopropylmethyl)-3-(4-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O/c12-9-3-5-10(6-4-9)14-11(15)13-7-8-1-2-8/h3-6,8H,1-2,7H2,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTUARUBGOZZLQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopropylmethyl)-3-(4-fluorophenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-cyano-N-methyl-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B7474909.png)




![(6-Methyl-1-propan-2-ylpyrazolo[3,4-b]pyridin-4-yl)-pyrrolidin-1-ylmethanone](/img/structure/B7474932.png)



![N-[(2-fluorophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7474955.png)
